Cas no 366017-09-6 (Mubritinib)

Mubritinib structure
Nom du produit:Mubritinib
Numéro CAS:366017-09-6
Le MF:C25H23F3N4O2
Mégawatts:468.470936059952
MDL:MFCD09954135
CID:67862
PubChem ID:354335238
Mubritinib Propriétés chimiques et physiques
Nom et identifiant
-
- Mubritinib
- 1-(4-(4-((2-((1E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)-4-oxazolyl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- Mubritinib (TAK 165)
- 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole
- Mubritinib TAK 165
- TAK 165
- TAK-165
- (E)-1-(4-(4-((2-(4-(trifluoromethyl)styryl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- Mubritinib,TAK 165,TAK165
- UNII-V734AZP9BR
- (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
- 1-[4-[4-[[2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-4-oxazolyl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- CID 6444692
- (E)-4-[[4-[4-(1H-1,2,3-Triazol-1-yl)butyl]phenoxy]methyl]-2-[4-(trifluoromethyl)styryl]oxazole
- TAK165
- V734AZP9BR
- C25H23F3N4O2
- 4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]eth
- SMR004458708
- EX-A2107
- Mubritinib (USAN/INN)
- NCGC00346582-08
- 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole
- [4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- GTPL6011
- CHEMBL1614707
- 1-[4-[4-[[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]triazole
- Mubritinib;TAK-165
- HMS3414A21
- NS00070519
- (E)-4-((4-(4-(1H-1,2,3-triazol-1-yl)butyl)phenyl1H-1,2,3-triazol-1-yl)butyl)phenoxy)methyl)-2-(4-(trifluoromethyl)styryl)oxazole
- 1-(4-{4-[(2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3-oxazol-4-yl)methoxy]phenyl}butyl)-1H-1,2,3-triazole
- BDBM50593765
- MUBRITINIB [INN]
- SW219659-1
- Mubritinib [USAN:INN]
- s2216
- BCP9000012
- 1-[4-[4-[[2-[(E)-2-(4-trifluoromethylphenyl)ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]-butyl]-1H-1,2,3-triazole
- MUBRITINIB, FREE BASE
- CCG-269433
- DB12682
- HY-13501
- HMS3678A21
- 1-[4-[4-[[2-[(E)-2-(4-trifluoromethylphenyl)ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- 366017-09-6
- Mubritinib [USAN]
- SCHEMBL94943
- MLS006010161
- AC-5248
- 1-[4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- NSC-800802
- 1-[4-[4-[[2-[(E)-2-[-4-(trifiuoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- NSC800802
- AKOS015918001
- CS-3954
- Q6930896
- Mubritinib, >=98% (HPLC)
- BCP02837
- 1-[4-[4-[[2-[(E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-yl]methoxy]phenyl]butyl]-1H-1,2,3-triazole
- DTXSID501026014
- Mubritinib; TAK-165
- AS-16256
- 1H-1,2,3-triazole, 1-(4-(4-((2-((1E)-2-(4-(trifluoromethyl)phenyl)ethenyl)-4-oxazolyl)methoxy)phenyl)butyl)-
- D04025
- MFCD09954135
- A823310
- LS-15096
- M3058
- BRD-K19061412-001-02-4
- BRD-K19061412-001-03-2
- SDCCGSBI-0654404.P001
- BRD-K19061412-001-04-0
- Mubritinib (TAK 165)?
-
- MDL: MFCD09954135
- Piscine à noyau: 1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+
- La clé Inchi: ZTFBIUXIQYRUNT-MDWZMJQESA-N
- Sourire: FC(C1C([H])=C([H])C(=C([H])C=1[H])/C(/[H])=C(\[H])/C1=NC(=C([H])O1)C([H])([H])OC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=N1)(F)F
Propriétés calculées
- Qualité précise: 468.17700
- Masse isotopique unique: 468.177311
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 10
- Complexité: 620
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.4
- Surface topologique des pôles: 66
Propriétés expérimentales
- Dense: 1.25
- Point de fusion: 158.0 to 162.0 deg-C
- Point d'ébullition: 620.9°C at 760 mmHg
- Point d'éclair: 329.3°C
- Indice de réfraction: 1.577
- Le PSA: 65.97000
- Le LogP: 6.05720
Mubritinib Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H320-H335
- Déclaration d'avertissement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Mubritinib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-3954-50mg |
Mubritinib |
366017-09-6 | 99.91% | 50mg |
$224.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024143-10mg |
Mubritinib (TAK 165),99% |
366017-09-6 | 99% | 10mg |
¥499 | 2024-05-24 | |
DC Chemicals | DC7205-250 mg |
Mubritinib (TAK 165) |
366017-09-6 | >98% | 250mg |
$600.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4742-200mg |
Mubritinib (TAK 165) |
366017-09-6 | 98% | 200mg |
¥4752.00 | 2023-09-10 | |
S e l l e c k ZHONG GUO | S2216-25mg |
Mubritinib (TAK 165) |
366017-09-6 | 99.80% | 25mg |
¥1218.18 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6124-10 mg |
Mubritinib |
366017-09-6 | 99.57% | 10mg |
¥442.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VT769-10mg |
Mubritinib |
366017-09-6 | 98+% | 10mg |
634CNY | 2021-05-08 | |
DC Chemicals | DC7205-100 mg |
Mubritinib (TAK 165) |
366017-09-6 | >98% | 100mg |
$300.0 | 2022-02-28 | |
eNovation Chemicals LLC | D372539-250mg |
1-[4-[4-[[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-oxazolyl]methoxy]phenyl]butyl]-1H-1,2,3-triazole |
366017-09-6 | 98% | 250mg |
$950 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4742-25mg |
Mubritinib (TAK 165) |
366017-09-6 | 98% | 25mg |
¥858.00 | 2023-09-10 |
Mubritinib Littérature connexe
-
Ravindra M. Kumbhare,Tulshiram L. Dadmal,T. Anjana Devi,Dinesh Kumar,Umesh B. Kosurkar,Debabrata Chowdhury,K. Appalanaidu,Y. Khageswara Rao,M. Janaki Ramaiah,Manika Pal Bhadra Med. Chem. Commun. 2014 5 1744
-
Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
-
Tulshiram L. Dadmal,K. Appalanaidu,Ravindra M. Kumbhare,Tanmoy Mondal,M. Janaki Ramaiah,Manika Pal Bhadra New J. Chem. 2018 42 15546
-
Dinh Thanh Nguyen,Son Hai Do,Thi Huyen Le,Thi Hanh Nguyen,Minh Huyen Nguyen,Thi Ngoc Bich Vu,Thi Thu Hien Pham,Ngoc Toan Vu,Thi Kim Van Hoàng,Thi Kim Giang Nguyen New J. Chem. 2022 46 23179
-
Chao-Wan Chang,Gene-Hsiang Lee Dalton Trans. 2019 48 2028
366017-09-6 (Mubritinib) Produits connexes
- 1875206-54-4((3-Amino-2,2-difluoropropyl)dibenzylamine)
- 2137829-72-0(N-(cyclopropylmethyl)tricyclo3.2.1.0,2,4octan-6-amine)
- 1248249-41-3(1-[1-(thiophene-2-sulfonyl)piperidin-2-yl]methanamine)
- 2171251-68-4(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidobutanoic acid)
- 1261451-84-6(Ethyl 3-fluoro-2-hydroxyphenylacetate)
- 2248198-22-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(difluoromethoxy)cyclohexane-1-carboxylate)
- 522628-98-4(2-(3,4-dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
- 1396871-63-8(N-5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole-3-carboxamide)
- 1806772-11-1(6-(Chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-sulfonyl chloride)
- 110888-15-8(4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:366017-09-6)Mubritinib

Pureté:99%/99%
Quantité:50mg/100mg
Prix ($):166.0/314.0